molecular formula C9H4ClF2NO2 B1489982 7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione CAS No. 1393726-80-1

7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione

Cat. No.: B1489982
CAS No.: 1393726-80-1
M. Wt: 231.58 g/mol
InChI Key: ZCIYSRNFJKEFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione (CAS 1393726-80-1) is a high-purity organic compound with the molecular formula C₉H₄ClF₂NO₂ and a molecular weight of 231.58 g/mol . It is supplied with a guaranteed purity of 97% and is typically stored at room temperature in a sealed, dry environment to ensure stability . This compound is classified as a research chemical and is a useful building block in organic synthesis and drug discovery efforts . The core structure of 7-chloroquinoline is a recognized pharmacophore in medicinal chemistry, known from its presence in established antimalarial drugs . Furthermore, such chemical structures are being investigated for their potential in other therapeutic areas, including as anticancer agents and antimicrobials, as well as in material science for developing materials with specific properties like light absorption or conductivity . Researchers value this compound for designing and synthesizing novel molecules, exploring structure-activity relationships, and developing new bioactive compounds or functional materials. This compound is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-chloro-4,4-difluoroisoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2NO2/c10-4-1-2-6-5(3-4)7(14)13-8(15)9(6,11)12/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIYSRNFJKEFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=O)C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione, with the CAS number 1393726-80-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including cytotoxicity, potential mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₄ClF₂NO₂
  • Molecular Weight : 231.58 g/mol
  • IUPAC Name : 7-chloro-4,4-difluoroisoquinoline-1,3-dione
  • Canonical SMILES : C1=CC2=C(C=C1Cl)C(=O)NC(=O)C2(F)F

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in human solid tumors and leukemia cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A549 (Lung)0.55
HCT116 (Colon)1.20
CCRF-CEM (Leukemia)0.75
U2OS (Osteosarcoma)1.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through cell cycle arrest and modulation of signaling pathways associated with cell survival and death.

Case Study Insights

A notable study involved treating CCRF-CEM cells with varying concentrations of the compound. The results showed a dose-dependent increase in cells arrested in the G2/M phase of the cell cycle. This accumulation indicates that the compound may disrupt normal cell cycle progression and promote apoptosis.

Additional Biological Activities

Beyond cytotoxicity, derivatives of the isoquinoline scaffold have been explored for various pharmacological activities:

  • Antimicrobial : Some derivatives exhibit antibacterial properties.
  • Antiviral : Potential efficacy against viral infections has been noted.
  • Anti-inflammatory : Certain compounds within this class may reduce inflammation markers.

Comparative Analysis with Related Compounds

Comparative studies with other chloroisoquinoline derivatives have revealed that while many share similar structural features, their biological activities can vary significantly based on substituent groups and molecular configurations.

Table 2: Comparison of Biological Activities

Compound NameCytotoxicity (IC50 µM)Antiviral ActivityAnti-inflammatory Activity
7-Chloro-4,4-difluoroisoquinoline0.75ModerateHigh
7-Chloroisoquinoline5.00LowModerate
5-Fluoroisoquinoline2.00HighLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 7-chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Core Structure Key Applications/Research Focus
This compound C₉H₄ClF₂NO₂ 231.58 7-Cl, 4,4-diF Isoquinoline-1,3-dione Potential kinase inhibitors, fluorophore design
3-Chloroquinoline-2,4(1H,3H)-dione C₉H₅ClNO₂ ~194.6 3-Cl Quinoline-2,4-dione Antimicrobial agents, synthetic intermediates
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione C₁₁H₁₁NO₂ ~189.23 4,4-diCH₃ Isoquinoline-1,3-dione N-Arylpiperazine derivatives for CNS drug discovery

Structural and Electronic Differences

  • Substituent Effects: The 7-Cl, 4,4-diF substituents in the target compound enhance electronegativity and metabolic stability compared to the 3-Cl in quinoline-2,4-dione derivatives . Fluorine’s strong electron-withdrawing nature may improve binding affinity in enzyme inhibition studies. The 4,4-dimethyl group in the isoquinoline analog increases steric bulk and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
  • Core Structure: Quinoline-2,4-dione derivatives (e.g., 3-chloro compound) have a different dione positioning (2,4 vs. 1,3), altering hydrogen-bonding capabilities and π-π stacking interactions .

Research and Application Gaps

  • The target compound’s biological activity remains uncharacterized, unlike its 4,4-dimethyl analog, which has been explored for serotonin receptor modulation .
  • Fluorinated analogs often exhibit enhanced bioavailability but may face synthesis challenges due to fluorine’s reactivity .

Notes on Data Limitations and Availability

  • Commercial Availability: this compound is currently out of stock, limiting experimental access .
  • Unreported Data : Critical parameters such as melting point, solubility, and toxicity are absent in available literature, necessitating further characterization.
  • Comparative Studies : Direct pharmacological comparisons with analogs are unavailable; future work should prioritize side-by-side assays for potency and selectivity.

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves multi-step organic reactions starting from appropriately substituted quinoline or isoquinoline precursors. Key steps include:

  • Introduction of chlorine at the 7-position.
  • Installation of difluoro groups at the 4-position.
  • Formation of the isoquinoline-1,3-dione core structure.

Although direct literature specifically detailing this compound’s synthesis is limited, analogous preparation methods for related compounds such as 4,7-dichloroquinoline provide a foundation for the synthetic strategy.

Synthesis of 4,7-Dichloroquinoline as a Precursor

A relevant synthetic route involves the chlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride under reflux conditions. This reaction converts hydroxy groups to chloro substituents, yielding 4,7-dichloroquinoline with high yield (~89.5%).

Reaction Conditions:

Step Reagents Conditions Outcome
1 4-Hydroxy-7-chloroquinoline Reflux with POCl3 (120 mL) for 1-2 h Conversion to 4,7-dichloroquinoline
2 Cooling and aqueous workup Neutralization with NaHCO3 to pH 7-9 Isolation of product
3 Crystallization Ethanol crystallization Purified 4,7-dichloroquinoline

This 4,7-dichloroquinoline serves as a key intermediate for further functionalization towards the target compound.

Introduction of Difluoro Groups at the 4-Position

The difluorination at the 4-position of the isoquinoline-1,3-dione core is a critical step. While explicit protocols for this compound are scarce, general fluorination methods for similar heterocycles involve:

  • Use of electrophilic fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
  • Controlled reaction conditions to achieve geminal difluoro substitution.

These fluorination reactions are typically carried out under anhydrous conditions and may require low temperatures to prevent side reactions.

Formation of Isoquinoline-1,3(2H,4H)-dione Core

The isoquinoline-1,3-dione scaffold is formed by cyclization reactions involving appropriate precursors such as amino acid derivatives or substituted quinoline carboxylic acids. The cyclization is often facilitated by dehydrating agents or under acidic conditions.

Representative Synthetic Procedure (Inferred from Related Compounds)

Based on the synthesis of related 4-substituted quinoline derivatives, a plausible synthetic route is:

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Yield/Notes
Chlorination of 4-hydroxy-7-chloroquinoline Phosphorus oxychloride, reflux 1-2 h Formation of 4,7-dichloroquinoline ~89.5% yield
Difluorination at 4-position Electrophilic fluorinating agents (e.g., DAST) Introduction of geminal difluoro groups Requires controlled conditions
Cyclization to isoquinoline-1,3-dione Acidic or dehydrating conditions Formation of core heterocycle Dependent on precursor purity
Purification Recrystallization, chromatography Isolation of pure compound Standard organic purification

Q & A

Q. Key Parameters :

ParameterExample Conditions
Solvent1,2-Dichloroethane or DCM
CatalystBifunctional organocatalysts
Reaction Time24–48 hours (depending on scale)
PurificationSilica gel chromatography

How is the compound characterized after synthesis?

Basic Research Question
Methodological Answer :
Standard spectroscopic and analytical techniques include:

  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl/F vibrations .
  • NMR Spectroscopy :
    • ¹H NMR : Probes aromatic protons (δ 7.0–8.5 ppm) and substituent environments (e.g., CF₂ groups at δ 4.4–5.0 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and fluorinated carbons (δ 110–120 ppm, J~C-F~ coupling) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 257.01 for [M+H]⁺) and fragmentation patterns .

Q. Example Data :

TechniqueKey Peaks/AssignmentsSource
¹H NMR (400 MHz)δ 7.85 (d, J=8.4 Hz, Ar-H)
¹³C NMR (100 MHz)δ 168.3 (C=O)

How to optimize enantioselective amination of 4-alkylisoquinoline-1,3-dione derivatives?

Advanced Research Question
Methodological Answer :
Enantioselective amination requires:

  • Catalyst Screening : Bifunctional thiourea catalysts (e.g., 1 mol% loading) achieve >99% enantiomeric excess (ee) .
  • Solvent Optimization : Polar solvents like 1,2-dichloroethane (DCE) enhance both yield (up to 99%) and ee (up to 99%) compared to DCM .
  • Temperature Control : Room temperature minimizes racemization while maintaining reaction efficiency .

Q. Resolution Strategies :

  • Systematic variation of reaction parameters (temperature, solvent, catalyst loading).
  • Cross-validation using control experiments (e.g., radical trapping for mechanistic insights) .

What is the role of substituent modifications in modulating biological activity?

Advanced Research Question
Methodological Answer :

  • Fluorine Substitution : Difluoro groups (e.g., at C4) enhance metabolic stability and bioavailability. In vitro assays show improved IC₅₀ values against enzymes like HIV-1 integrase .
  • Chloro Substituents : Chlorine at C7 increases lipophilicity, influencing membrane permeability. SAR studies correlate Cl/F positions with antiparasitic activity .

Q. Example SAR Data :

DerivativeIC₅₀ (µM)Target Enzyme
7-Cl,4,4-diF6.32HIV-1 integrase
4,7-diCl8.45Plasmodium falciparum

How are solubility properties managed for in vitro and in vivo studies?

Basic Research Question
Methodological Answer :

  • In Vitro : Prepare stock solutions in DMSO (50 mg/mL), then dilute in assay buffers (e.g., PBS) .
  • In Vivo : Use suspending agents like 0.5% carboxymethyl cellulose (CMC-Na) for oral administration. For IV delivery, PEG400/Tween-80 emulsions enhance solubility .

Q. Formulation Example :

ComponentVolume (%)Role
DMSO10Solubilizer
PEG30040Co-solvent
Tween-805Surfactant
ddH₂O45Diluent

How does crystal structure analysis inform bioactivity studies?

Advanced Research Question
Methodological Answer :
X-ray crystallography reveals:

  • Conformational Flexibility : Substituent orientation (e.g., difluoro groups) impacts binding pocket interactions .
  • Hydrogen Bonding : Carbonyl oxygen forms H-bonds with target enzymes (e.g., HIV-1 integrase), validated by crystallographic data (CCDC 2009628) .

Q. Crystallographic Parameters :

ParameterValue
Space GroupP2₁2₁2₁
Bond Length (C=O)1.21 Å
Dihedral Angle85.3° (between rings)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione
Reactant of Route 2
7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione

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